N-(piperidin-4-yl)thiophene-2-sulfonamide N-(piperidin-4-yl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16220421
InChI: InChI=1S/C9H14N2O2S2/c12-15(13,9-2-1-7-14-9)11-8-3-5-10-6-4-8/h1-2,7-8,10-11H,3-6H2
SMILES:
Molecular Formula: C9H14N2O2S2
Molecular Weight: 246.4 g/mol

N-(piperidin-4-yl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC16220421

Molecular Formula: C9H14N2O2S2

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

N-(piperidin-4-yl)thiophene-2-sulfonamide -

Specification

Molecular Formula C9H14N2O2S2
Molecular Weight 246.4 g/mol
IUPAC Name N-piperidin-4-ylthiophene-2-sulfonamide
Standard InChI InChI=1S/C9H14N2O2S2/c12-15(13,9-2-1-7-14-9)11-8-3-5-10-6-4-8/h1-2,7-8,10-11H,3-6H2
Standard InChI Key CPFRSJRBWYRHNW-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1NS(=O)(=O)C2=CC=CS2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(piperidin-4-yl)thiophene-2-sulfonamide comprises three key components:

  • A piperidine ring (C5_5H11_{11}N) providing conformational rigidity and basicity.

  • A thiophene ring (C4_4H4_4S) contributing aromaticity and electronic diversity.

  • A sulfonamide group (-SO2_2NH-) enabling hydrogen bonding and enzyme interactions.

The IUPAC name is N-piperidin-4-ylthiophene-2-sulfonamide, with the canonical SMILES string C1CNCCC1NS(=O)(=O)C2=CC=CS2.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H14_{14}N2_2O2_2S2_2
Molecular Weight246.4 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (2×O from SO2_2, 2×N)
LogP (Predicted)1.8

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

  • Sulfonation of Thiophene: Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation of thiophene.

  • Nucleophilic Substitution: The sulfonyl chloride reacts with tert-butyl 4-aminopiperidine-1-carboxylate to form a protected intermediate.

  • Deprotection: Trifluoroacetic acid (TFA) removes the tert-butoxycarbonyl (Boc) group, yielding the final product .

Process Optimization for Scale-Up

Industrial production emphasizes:

  • Catalyst Selection: Palladium catalysts improve coupling efficiency.

  • Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) enhances reaction homogeneity.

  • Yield Maximization: Adjusting stoichiometry (1:1.2 ratio of thiophene sulfonyl chloride to piperidine derivative) achieves yields >85%.

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits dual inhibitory effects:

  • HIV-1 Reverse Transcriptase (RT): The sulfonamide group forms hydrogen bonds with Val106 and Lys104 in the NNRTI-binding pocket, disrupting viral replication .

  • Bacterial Dihydrofolate Reductase (DHFR): Competitive inhibition via π-π stacking with the pteridine-binding site, showing MIC values of 4–8 µg/mL against Staphylococcus aureus.

Antiviral and Antimicrobial Efficacy

  • HIV-1: EC50_{50} = 12 nM against wild-type strains, retaining potency (EC50_{50} = 28 nM) against the K103N/Y181C double mutant .

  • Antibacterial: 90% growth inhibition of Escherichia coli at 16 µg/mL.

Applications in Medicinal Chemistry

Antiviral Drug Development

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound overcomes drug resistance common to first-generation agents like nevirapine. Structural modifications, such as replacing the sulfonamide with dimethylphosphine oxide, reduce toxicity (CC50_{50} > 100 µM in HEK293 cells) .

Antimicrobial Agents

Derivatives with halide substitutions (e.g., 5-chloro analogs) show enhanced Gram-negative activity, targeting Pseudomonas aeruginosa (MIC = 8 µg/mL).

Table 2: Comparative Activity of Analogues

CompoundTarget EnzymeIC50_{50} (nM)
N-(piperidin-4-yl)thiophene-2-sulfonamideHIV-1 RT12
5-Chloro analogueBacterial DHFR18
Phosphonate ester derivativeHIV-1 RT9

Future Directions and Challenges

Structural Optimization

  • Solubility Enhancement: Incorporating polar groups (e.g., hydroxyl or morpholine) may improve aqueous solubility (>2 mg/mL target).

  • Resistance Mitigation: Dual-target inhibitors combining RT and integrase inhibition could address viral mutation .

Clinical Translation

Phase I trials should assess oral bioavailability and CNS penetration, leveraging the compound’s logP (1.8) and PSA (85 Ų).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator